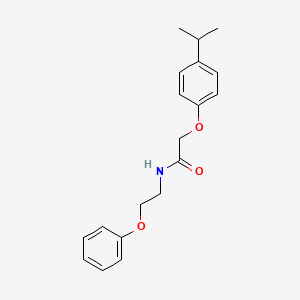
Ethyl 5-(isopropylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(isopropylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate is a chemical compound belonging to the triazine class, which has been explored for various chemical properties and reactivity due to its unique structure. The research on this compound spans over decades, focusing on its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of ethyl 1,2,4-triazine-5-carboxylates has been demonstrated through regioselective procedures that ensure the high selectivity towards the desired product. For instance, Ohsumi and Neunhoeffer (1992) detailed a method involving the heating of N,N-dimethylaminomethylene- or ethoxymethylenehydrazones with ammonium acetate in acetic acid at 100°C, which confirmed the absence of regio isomers (6-carboxylates) through NMR studies, indicating the procedure's high regioselectivity (Ohsumi & Neunhoeffer, 1992).
Molecular Structure Analysis
Analysis of molecular structure often involves crystallography and spectroscopic methods. Research on similar triazine compounds has shown how specific substitutions on the triazine ring can influence the molecular conformation and electronic structure, as demonstrated in studies by Hermon and Tshuva (2008) on ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds (Hermon & Tshuva, 2008).
Applications De Recherche Scientifique
Synthetic Strategies and Chemical Reactivities
The synthesis of 1,2,4-triazine derivatives, including Ethyl 5-(isopropylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate, has garnered interest due to their significant applications in medicinal, pharmacological, and biological fields. These compounds serve as vital probes, drugs, semi-drugs, and bioactive systems. Recent advancements have highlighted extensive literature on the synthesis of sulfur-bearing 1,2,4-triazin-5-one derivatives, showcasing their potential in creating anticancer, anti-HIV, and antimicrobial agents, among others. The reactivity of these compounds is influenced by factors such as solvent polarity, temperature, and tautomeric forms present (Makki, Abdel-Rahman, & Alharbi, 2019).
Biological Significance
1,2,4-Triazine scaffolds have been identified as a core moiety in the development of future drugs due to their potent pharmacological activity. Various synthetic derivatives of triazine have been prepared and evaluated for a broad spectrum of biological activities in different models, showing promising results as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, and anti-inflammatory agents (Verma, Sinha, & Bansal, 2019). These findings underscore the versatility and importance of triazine derivatives in medicinal chemistry and drug development.
Antitumor Activities
The antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives have been extensively reviewed, demonstrating their efficacy across a wide range of biological activities, including antibacterial, antifungal, antiviral, antiproliferative, analgesic, and anti-inflammatory properties. This comprehensive analysis from the end of the last century to 2016 underscores the potential of 1,2,3-triazine molecules as scaffolds for the development of antitumor compounds, highlighting their simple synthesis and broad activity spectrum (Cascioferro et al., 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 5-(propan-2-ylamino)-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-4-19-13(18)10-12(14-8(2)3)15-11(17-16-10)9-6-5-7-20-9/h5-8H,4H2,1-3H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYQZRXJXYICFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(isopropylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2H-chromen-2-one](/img/structure/B2497272.png)
![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B2497275.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide](/img/structure/B2497276.png)






![Tert-butyl (2R,4aS,7aS)-2-(aminomethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate;hydrochloride](/img/structure/B2497287.png)



